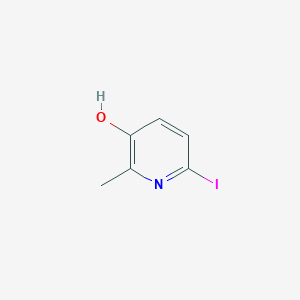

2-Methyl-3-hydroxy-6-iodopyridine

Description

Contextualization within Pyridine (B92270) Heterocyclic Chemistry

Pyridine (C₅H₅N) is a fundamental six-membered aromatic heterocycle, structurally analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. nih.govrsc.orgyoutube.com This substitution introduces significant changes to the molecule's chemical properties. The nitrogen atom possesses a lone pair of electrons in an sp² hybridized orbital that is not part of the aromatic π-system, rendering the molecule basic and nucleophilic. nih.govyoutube.com

The chemistry of pyridine is characterized by the electron-withdrawing nature of the nitrogen atom. This makes the pyridine ring less reactive towards electrophilic aromatic substitution compared to benzene, with such reactions typically occurring at the C3 position. nih.gov Conversely, the ring is more susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov This distinct reactivity makes pyridine and its derivatives versatile platforms in organic chemistry. nih.gov

Significance of Substituted Pyridine Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Substituted pyridine scaffolds are of immense importance in the fields of medicinal chemistry and modern organic synthesis. researchgate.netlifechemicals.com The pyridine ring is a "privileged scaffold," meaning it is a structural motif that frequently appears in biologically active compounds, including a significant number of FDA-approved drugs. rsc.orgresearchgate.net It is reported to be a core component in over 7,000 existing drug candidates. nih.gov

The value of the pyridine nucleus in drug design stems from several key attributes:

Enhanced Physicochemical Properties: The nitrogen atom can participate in hydrogen bonding and increases the polarity of a molecule, which can improve water solubility and bioavailability—critical parameters for drug efficacy. nih.govnih.govresearchgate.net

Biological Activity: Pyridine derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govnih.gov

Synthetic Versatility: The pyridine ring can be readily functionalized at multiple positions, allowing chemists to create a diverse array of molecules with fine-tuned properties for specific biological targets. nih.govresearchgate.net

This versatility makes substituted pyridines indispensable as building blocks for pharmaceuticals, agrochemicals, and functional materials. rsc.orglifechemicals.com

Academic Research Trajectory of 2-Methyl-3-hydroxy-6-iodopyridine as a Key Intermediate

This compound is primarily valued as a key intermediate in multi-step synthetic pathways. Its specific substitution pattern—a methyl group at C2, a hydroxyl group at C3, and an iodine atom at C6—makes it a highly versatile reagent for constructing more elaborate molecules.

The iodine atom at the 6-position is particularly significant as it can be readily replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of complex carbon-based substituents. The hydroxyl group at the 3-position and the methyl group at the 2-position offer additional sites for chemical modification.

While detailed synthetic routes starting directly from this compound are specific to proprietary research, its utility is evident from the study of analogous compounds. For instance, iodinated pyridine derivatives are crucial precursors for the synthesis of imidazo[1,2-a]pyridines. nih.gov These bicyclic systems are being actively investigated for various therapeutic and diagnostic purposes. The general role of compounds like this compound is to act as a foundational scaffold upon which molecular complexity is built. biosynth.com

Overview of Contemporary Research Endeavors and Their Broad Implications

Contemporary research continues to leverage the unique properties of substituted pyridines to address significant challenges in medicine. The use of intermediates like this compound is integral to these efforts.

A prominent area of research is the development of diagnostic agents. For example, derivatives of 6-iodo-imidazo[1,2-a]pyridine are being synthesized and evaluated as potential radioligands for imaging β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov The synthesis of these complex imaging agents often relies on iodinated pyridine precursors.

Furthermore, the core 3-hydroxypyridine (B118123) structure is a pharmacophore in its own right, known for its antioxidant and neuroprotective properties. mdpi.com Research into related molecules, such as 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate, has shown potential for treating ischemic injuries in the retina. mdpi.com This highlights the therapeutic relevance of the structural motifs present in this compound.

The broad implication of research involving this and similar intermediates is the continued expansion of the medicinal chemist's toolbox. By providing a reliable and versatile starting point, these compounds facilitate the discovery and development of next-generation drugs and diagnostic tools for a wide spectrum of diseases. rsc.org

| Compound Name |

|---|

| 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate |

| This compound |

| 3-Hydroxy-2-iodo-6-methylpyridine |

| 5-iodo-2-aminopyridine |

| Benzene |

| [4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-N-methylamine (HM-IMPY) |

| Pyridine |

| Pyrrole |

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIFHCTXFFMUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479917 | |

| Record name | 2-METHYL-3-HYDROXY-6-IODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848952-39-6 | |

| Record name | 2-METHYL-3-HYDROXY-6-IODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 3 Hydroxy 6 Iodopyridine and Its Derivatives

Targeted Synthesis of the 2-Methyl-3-hydroxy-6-iodopyridine Core

The construction of the this compound molecule relies on strategic synthetic routes that build the heterocyclic core and introduce the requisite substituents in a controlled manner.

The formation of the substituted pyridine (B92270) ring is a foundational step in the synthesis of 2-methyl-3-hydroxypyridine derivatives. A prominent strategy involves the reaction of acylfurans with ammonia (B1221849) at high temperatures and pressures. dur.ac.uk For instance, the synthesis of the related compound 2-ethyl-6-methyl-3-hydroxypyridine is achieved using 5-methyl-2-propionylfuran as the starting acylfuran. google.com This approach is valued for its capacity to tolerate various substituents. dur.ac.uk

Another significant method for constructing the 2-methyl-3-hydroxypyridine core is through a Diels-Alder type reaction between a 4-methyl-5-hydrocarbonoxyoxazole and an ethylenic compound. google.com This process is particularly effective for creating 4,5-disubstituted 2-methyl-3-hydroxypyridine derivatives. The reaction initially forms an adduct which, upon treatment with acid or thermal cleavage at temperatures of 100°C or higher, yields the desired pyridine structure. google.com These ring-forming reactions are central to generating the basic scaffold before the specific iodo-substituent is introduced.

The precise placement of the hydroxyl and iodide groups on the pyridine ring is critical. The 3-hydroxy group is often incorporated during the initial ring formation, as seen in syntheses starting from acylfurans or oxazoles. dur.ac.ukgoogle.com

The regioselective introduction of the iodide at the C6 position is typically achieved through direct C-H iodination of the pre-formed 2-methyl-3-hydroxypyridine core. Various methods have been developed for the iodination of pyridines and related nitrogen-containing heterocycles. rsc.org Radical-based C-H iodination protocols have proven effective for pyridones and pyridines, leading to iodination at the C3 and C5 positions, demonstrating the feasibility of direct halogenation. rsc.orgscispace.com For arenes, iron(III)-catalyzed activation of N-iodosuccinimide (NIS) allows for highly regioselective iodination under mild conditions. core.ac.uk Another approach involves the use of hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), which can achieve regioselective C-H homocoupling and functionalization of hydroxypyridines. nih.gov The selection of the iodinating agent and reaction conditions is paramount to ensure the iodine atom is directed specifically to the C6 position, ortho to the nitrogen atom, a site often activated towards electrophilic substitution in pyridine rings.

In multi-step syntheses involving functionalized pyridines, the strategic use of protecting groups is essential to prevent unwanted side reactions. organic-chemistry.org A protecting group temporarily masks a reactive functional group, such as the hydroxyl group of this compound, rendering it non-reactive while other parts of the molecule are modified. organic-chemistry.orguchicago.edu

For the 3-hydroxyl group, various protecting groups are available. Ethers, such as the benzyl (B1604629) (Bn) ether or the p-methoxybenzyl (PMB) ether, are commonly employed. vanderbilt.edu These are stable under a wide range of acidic and basic conditions. The PMB group, for example, can be selectively removed using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). vanderbilt.edu Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are also widely used and are typically removed with fluoride-based reagents. synarchive.com The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its selective removal without affecting other parts of the molecule. This "orthogonal" strategy allows for complex molecular architectures to be built systematically. organic-chemistry.org

Derivatization Pathways and Scaffold Modification of this compound

The iodine atom at the C6 position of the pyridine ring serves as a versatile handle for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for extensive modification of the original scaffold.

The presence of the iodo-substituent makes this compound an excellent substrate for palladium- or nickel-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for constructing complex molecular frameworks.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide, catalyzed by a palladium(0) complex. mdpi.com The high reactivity of the carbon-iodine bond makes 6-iodo-pyridines ideal electrophilic partners for this reaction. nih.gov

This reaction allows for the introduction of a vast array of aryl and heteroaryl groups at the C6 position of the this compound scaffold. The general catalytic cycle involves oxidative addition of the iodo-pyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The reaction is known for its mild conditions and tolerance of numerous functional groups. mdpi.comfrontiersin.org A variety of palladium catalysts and ligands, such as those based on phosphines or N-heterocyclic carbenes (NHCs), have been developed to improve the efficiency and scope of the coupling, including for sterically hindered or electron-poor substrates. nih.gov

The table below illustrates representative conditions for Suzuki-Miyaura coupling reactions involving halo-pyridines, showcasing the versatility of this method for arylation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-pyridines

| Halopyridine Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Chloride | Aryl Boronic Acid | Pd-NHC Complex | K₂CO₃ | Dioxane | Good to Excellent | nih.gov |

| 2-Iodoglycal | Aryl Boronic Acid | L₂Pd(OAc)₂ (L=32) | - | Aqueous Media | - | nih.gov |

| DNA-conjugated Aryl Iodide | (Het)Aryl Boronic Acid | Na₂PdCl₄/sSPhos | - | Water/Acetonitrile (B52724) | Good to Excellent | frontiersin.org |

| O-Aryl N,N-diethyl carbamate | Aryl Boronic Acid | NiCl₂(PCy₃)₂ | K₃PO₄ | - | Moderate | mdpi.com |

This methodology provides a direct and efficient route to biaryl and heterobiaryl structures based on the 2-methyl-3-hydroxypyridine core, which are of significant interest in medicinal chemistry and materials science. mdpi.comresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Exploration of Other Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds, and their application to iodopyridine scaffolds like this compound opens up a vast chemical space for derivatization. libretexts.org The presence of the iodo group at the 6-position provides a versatile handle for a variety of coupling reactions.

Carbon-Carbon Bond Formation:

Suzuki-Miyaura Coupling: This reaction pairs the iodopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org This methodology is widely used for the synthesis of biaryl compounds and can be applied to introduce various aryl or heteroaryl substituents at the 6-position of the pyridine ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. tandfonline.comnih.gov

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the iodopyridine and a terminal alkyne, catalyzed by both palladium and copper. libretexts.orgyoutube.com This is a highly efficient method for introducing alkynyl groups, which can serve as precursors for further transformations.

Stille Coupling: This reaction involves the coupling of the iodopyridine with an organotin reagent. While effective, the toxicity of organotin compounds has led to a decline in its use in favor of greener alternatives like the Suzuki-Miyaura coupling. libretexts.org

Heck Reaction: In the Heck reaction, the iodopyridine is coupled with an alkene to form a new C-C bond at the vinylic position. This reaction provides a direct method for the alkenylation of the pyridine ring.

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It allows for the coupling of the iodopyridine with a wide range of primary and secondary amines, providing access to a diverse array of 6-aminopyridine derivatives. miamioh.edu

C-O and C-S Bond Formation: Palladium catalysis can also be employed to form C-O and C-S bonds by coupling the iodopyridine with alcohols, phenols, or thiols. These reactions expand the diversity of functional groups that can be introduced at the 6-position. miamioh.edunih.gov

A table summarizing various palladium-catalyzed reactions applicable to this compound is presented below:

| Reaction Name | Coupling Partner | Bond Formed | Key Features |

| Suzuki-Miyaura | Boronic acid/ester | C-C | Mild conditions, high functional group tolerance |

| Sonogashira | Terminal alkyne | C-C (alkynyl) | Requires Pd and Cu catalysis |

| Stille | Organotin reagent | C-C | High efficiency, toxic reagents |

| Heck | Alkene | C-C (vinylic) | Direct alkenylation |

| Buchwald-Hartwig | Amine | C-N | Wide scope of amines |

| C-O Coupling | Alcohol/Phenol (B47542) | C-O | Forms ethers |

| C-S Coupling | Thiol | C-S | Forms thioethers |

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings like pyridine. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the attack of nucleophiles, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). uci.eduyoutube.com In the case of this compound, the iodo group at the C6 position can act as a leaving group in SNAr reactions.

The general mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized, and for substitutions at the 2- and 4-positions of pyridine, the nitrogen atom can effectively stabilize this charge. uci.edu Subsequently, the leaving group departs, restoring the aromaticity of the ring. The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.comnih.gov

For this compound, various nucleophiles can be employed to displace the iodide, including:

Alkoxides and Phenoxides: To introduce new ether functionalities.

Amines: To synthesize 6-amino derivatives.

Thiolates: To form thioethers.

Carbanions: To create new carbon-carbon bonds.

Recent advancements have shown that N-phosphonium pyridinium (B92312) intermediates can be unusually reactive in pyridine SNAr reactions, allowing C-P bond formation to occur at ambient temperatures in many cases. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the electron-withdrawing nitrogen atom. gcwgandhinagar.comquimicaorganica.org The nitrogen atom makes the ring less nucleophilic and can be protonated or complexed with Lewis acids under typical SEAr conditions, further deactivating the ring. gcwgandhinagar.com When substitution does occur, it is directed primarily to the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions. quimicaorganica.orgaklectures.com

For this compound, the existing substituents will also influence the regioselectivity of electrophilic attack. The hydroxyl group is a strong activating group and directs ortho and para, while the methyl group is a weaker activating group. The iodo group is deactivating but ortho, para-directing. The interplay of these directing effects, along with the inherent reactivity of the pyridine ring, makes predicting the outcome of electrophilic substitution complex.

To overcome the low reactivity of the pyridine ring towards electrophiles, activation of the ring is often necessary. One common strategy is the formation of the pyridine-N-oxide. gcwgandhinagar.com The N-oxide is more reactive towards electrophiles than the parent pyridine and directs substitution to the 4-position. Subsequent removal of the N-oxide oxygen can provide the desired substituted pyridine.

Transformations Involving the Hydroxyl and Methyl Substituents

The hydroxyl and methyl groups on the this compound scaffold offer additional sites for chemical modification, further expanding the accessible chemical diversity.

Transformations of the Hydroxyl Group:

The 3-hydroxyl group can be readily converted into other functional groups. For instance, it can be O-alkylated or O-acylated to form ethers and esters, respectively. A recent study demonstrated a photochemical method for the C3-hydroxylation of pyridine N-oxides, highlighting an alternative approach to introducing this functionality. acs.org

Transformations of the Methyl Group:

The methyl group at the 2-position can also be functionalized. For example, it can be oxidized to an aldehyde or a carboxylic acid. acs.org Direct C-H methylation of pyridines has been achieved using various methods, including transition metal catalysis and radical reactions. nih.govresearchgate.netgoogle.commdpi.com A recently developed strategy allows for the simultaneous introduction of methyl and cyano groups into the C2 and C3 positions of a pyridine through a degenerate ring transformation of N-substituted pyridinium salts. acs.org

Development of Stereoselective and Asymmetric Synthetic Approaches for Pyridine Analogues

The synthesis of chiral pyridine derivatives is of great importance in medicinal chemistry, as the stereochemistry of a molecule can have a profound impact on its biological activity. numberanalytics.com Asymmetric synthesis of pyridines can be challenging due to the aromatic and planar nature of the pyridine ring. numberanalytics.com

Several strategies have been developed to achieve stereoselective and asymmetric synthesis of pyridine analogues:

Chiral Catalysis: Transition metal complexes with chiral ligands can catalyze enantioselective reactions to produce chiral pyridine derivatives. numberanalytics.comacs.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the pyridine precursor to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product. numberanalytics.com

Dearomatization Reactions: The stereoselective dearomatization of pyridine derivatives is a powerful strategy for synthesizing highly functionalized, non-aromatic, and chiral heterocyclic structures like tetrahydropyridines and dihydropyridones. mdpi.comnih.govacs.org

Asymmetric Addition to Pyridinium Salts: The addition of nucleophiles to chiral pyridinium salts or the use of chiral catalysts in the addition to prochiral pyridinium salts can lead to the formation of chiral dihydropyridine (B1217469) derivatives.

These methods have been successfully applied to the synthesis of various natural products and biologically active molecules containing chiral pyridine-based scaffolds. numberanalytics.comnih.gov

Sustainable and Green Chemistry Aspects in the Synthesis of Iodopyridines

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. biosynce.com For the synthesis of iodopyridines and their derivatives, several green chemistry approaches can be considered:

Catalysis: The use of catalysts, particularly highly efficient and recyclable ones, is a cornerstone of green chemistry. biosynce.com Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. Multi-component reactions are particularly attractive in this regard as they can generate complex molecules in a single step with high atom economy. nih.govacs.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, is a major focus of green chemistry. benthamscience.combiosynce.com Pyridine itself can sometimes act as a green solvent due to its relatively high boiling point and low volatility. biosynce.com

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govacs.org

Solvent-Free Reactions: Performing reactions in the absence of a solvent, for example by mechanical grinding, can eliminate the need for solvent use and purification. mdpi.com A solvent-free method for the iodination of pyrimidines has been reported. mdpi.com

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Elucidation of Reactivity and Reaction Mechanisms of 2 Methyl 3 Hydroxy 6 Iodopyridine

Electronic and Steric Influence of Pyridine (B92270) Substituents on Reactivity

The strategic placement of the methyl, hydroxyl, and iodo groups on the pyridine ring dictates the molecule's behavior in chemical reactions.

Role of the Methyl Group on Ring Activation and Steric Hindrance

The methyl group at the C2 position of the pyridine ring plays a dual role. Its electron-donating nature through an inductive effect increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. However, its position ortho to the nitrogen and the C3-hydroxyl group introduces steric hindrance. researchgate.net This steric bulk can impede the approach of reagents, particularly to the adjacent C3 position, influencing the regioselectivity of reactions. researchgate.netnih.gov Studies on methyl-substituted pyridines have shown that while the number of methyl groups generally increases the stability of complexes, ortho-methyl groups can reduce this stability due to steric hindrance. researchgate.net

Impact of the Hydroxyl Group on Hydrogen Bonding and Tautomerism

The hydroxyl group at the C3 position significantly influences the molecule's properties through hydrogen bonding and tautomerism. It can act as a hydrogen bond donor, interacting with solvents or other reagents, which can affect reaction rates and pathways. nih.govrsc.org Furthermore, the 3-hydroxypyridine (B118123) moiety can exist in tautomeric equilibrium with its corresponding pyridone form. nih.govnih.gov While hydroxypyridine isomers predominantly exist in the hydroxypyridine form in the gas phase, hydration can shift this equilibrium. nih.gov The polarity of the O-H bond, resulting from oxygen's high electronegativity, allows for strong hydrogen bond donation to water molecules. nih.gov In the solid state, molecules of similar 2-bromo-3-hydroxy-6-methylpyridine are linked by O-H···N hydrogen bonds. researchgate.net

The existence of intramolecular hydrogen bonds, particularly in 2-hydroxy Schiff bases, is a key factor in the formation of either phenol-imine (O–H...N) or keto-amine (O...H–N) tautomers. ias.ac.in

Tautomeric Forms of 2-Methyl-3-hydroxy-6-iodopyridine

| Tautomer Name | Structural Formula | Key Features |

| This compound | CC1=C(C=CC(=N1)I)O | Hydroxyl group on the pyridine ring. |

| 6-Iodo-2-methyl-1H-pyridin-3-one | O=C1C=C(I)N=C(C)C1 | Ketone group on the pyridine ring. |

Directing Effects and Activating Nature of the Iodide Substituent in Nucleophilic and Organometallic Reactions

The iodine atom at the C6 position is a crucial functional group for various transformations, particularly in cross-coupling reactions. researchgate.net The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic aromatic substitution reactions. In the context of organometallic chemistry, the iodide substituent is a key participant in the oxidative addition step of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. fiveable.meyoutube.com This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the C6 position.

Mechanistic Pathways of Key Transformation Reactions

The functional groups on this compound enable its participation in a variety of mechanistically distinct reactions.

Detailed Investigations into Catalytic Cycles of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for this molecule, proceeding through a well-established catalytic cycle. fiveable.meyoutube.com The general mechanism involves three key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) catalyst. This step involves the cleavage of the C-I bond and the formation of a Pd(II) intermediate. fiveable.meyoutube.com

Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). libretexts.org This step transfers the organic group from the other metal to the palladium center.

Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the palladium couple to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. fiveable.meyoutube.com

Common Cross-Coupling Reactions researchgate.netlibretexts.org

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki Coupling | Organoboron compound | Pd(0) catalyst and a base | C-C |

| Heck Reaction | Alkene | Pd(0) catalyst and a base | C-C |

| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst and a copper(I) co-catalyst | C-C |

| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst and a base | C-N |

Understanding Regioselectivity and Chemoselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites on this compound makes the control of regioselectivity and chemoselectivity a critical aspect of its synthetic utility. researchgate.net

Regioselectivity refers to the preferential reaction at one position over another. researchgate.net For instance, in cross-coupling reactions, the reaction will occur selectively at the C6 position due to the presence of the highly reactive iodo group. The directing effects of the methyl and hydroxyl groups will influence the outcome of electrophilic aromatic substitution reactions, should they be performed. DFT studies on similar systems have been used to predict regioselectivity in cycloaddition reactions. nih.govresearchgate.net

Chemoselectivity is the selective reaction of one functional group in the presence of others. researchgate.net For example, a reaction could be designed to selectively target the hydroxyl group for etherification or esterification while leaving the rest of the molecule intact. Conversely, the iodo group can be selectively targeted for cross-coupling reactions without affecting the hydroxyl or methyl groups. The choice of reagents and reaction conditions is paramount in achieving high chemoselectivity.

Kinetics and Thermodynamics of Reaction Processes

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported. However, the kinetics of reactions involving similar iodinated hydroxypyridine systems can provide valuable insights. For instance, the iodination of 8-hydroxyquinoline, a related heterocyclic phenol (B47542), has been shown to proceed via a mechanism involving the reaction of the oxinate anion with molecular iodine. The reaction proceeds through a cyclohexadienone intermediate, a pathway similar to the iodination of phenol. The activation enthalpy for this process is comparable to that of phenol iodination, suggesting that the fundamental steps of electrophilic substitution are thermodynamically similar.

In the absence of direct experimental data for this compound, computational chemistry offers a theoretical approach to understanding its reactivity. Quantum chemical studies on analogous compounds, such as 2-bromo-3-hydroxy-6-methylpyridine, can provide estimates of thermodynamic properties and frontier molecular orbital energies (HOMO-LUMO gap), which are crucial in predicting reaction kinetics. For such molecules, the distribution of electrostatic potential indicates the most likely sites for electrophilic and nucleophilic attack, thereby guiding the prediction of reaction pathways.

Due to the lack of specific experimental kinetic and thermodynamic data for this compound, a data table for its reaction processes cannot be provided at this time.

Reactivity in Specific Chemical Environments

The chemical behavior of this compound is highly dependent on the reaction conditions, particularly the presence of reducing or oxidizing agents.

Under Reductive Conditions

The carbon-iodine bond is susceptible to cleavage under reductive conditions. A common reaction for aryl iodides is reductive deiodination, where the iodine atom is replaced by a hydrogen atom. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst), or dissolving metal reductions.

In biological contexts, the reductive deiodination of iodinated organic molecules is a critical process, for example, in the metabolism of thyroid hormones. Enzymes known as deiodinases, which often contain selenocysteine, catalyze the removal of iodine. While not directly applicable to industrial chemical processes, these biological systems highlight the inherent reactivity of the C-I bond towards reduction. Small molecule mimics of these enzymes have been developed and demonstrate efficient deiodination, underscoring the thermodynamic favorability of this process.

Under Oxidative Conditions

The pyridine ring is generally resistant to oxidation, but the electron-donating hydroxyl group can increase its susceptibility to oxidative processes. The iodo group itself can also participate in oxidative reactions. For instance, aryl iodides can be oxidized to form hypervalent iodine compounds, which are powerful oxidizing agents in their own right. This transformation is typically achieved using strong oxidants like peroxy acids or ozone. These hypervalent iodine reagents can then be used to perform a variety of chemical transformations.

The oxidation of related hydroxypyridine derivatives has been studied. For example, the oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol with chromium(VI) in an acidic medium proceeds to form the corresponding aldehyde and carboxylic acid. This indicates that under strong oxidative conditions, functional groups on the pyridine ring can be transformed. In the case of this compound, it is plausible that under controlled oxidative conditions, the hydroxyl group could be oxidized, or under more forcing conditions, degradation of the ring could occur. The presence of the iodo group might also influence the regioselectivity of such oxidation reactions.

Due to the absence of specific experimental data on the reactivity of this compound under defined reductive and oxidative conditions, a detailed data table of reaction products and yields cannot be compiled.

Strategic Applications in Advanced Organic Synthesis and Materials Science

2-Methyl-3-hydroxy-6-iodopyridine as a Core Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound is an exemplary core synthon, providing a pre-functionalized scaffold that can be elaborated into more complex structures through known chemical transformations. The interplay of its iodo, hydroxyl, and methyl groups, coupled with the electronic nature of the pyridine (B92270) ring, offers chemists a reliable building block for targeted molecular construction.

The journey from simple starting materials to complex natural products or novel synthetic molecules often requires robust and versatile precursors. While direct examples of the incorporation of this compound into the total synthesis of a specific natural product are not prominently documented in readily available literature, its structural motifs are analogous to those used in complex syntheses. For instance, its isomer, 3-Hydroxy-2-iodo-6-methylpyridine, has been identified as an effective precursor for the synthesis of complex compounds. biosynth.com This suggests that the 2-methyl-6-iodo isomer possesses similar potential. The pyridine core is a common feature in many natural products, and the strategic placement of hydroxyl and iodo groups allows for key bond-forming reactions, such as cross-coupling and etherification, which are fundamental steps in building molecular complexity. nih.gov The development of chemoenzymatic synthesis strategies further broadens the potential for incorporating such precursors into intricate natural product frameworks. nih.gov

The pyridine ring is a fundamental unit in the vast landscape of heterocyclic chemistry. ossila.com this compound is an ideal building block for constructing novel and more elaborate heterocyclic systems. The carbon-iodine bond is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings), allowing for the attachment of various aryl, alkyl, and alkynyl groups at the 6-position. Furthermore, modern synthetic methods enable the transformation of the pyridine core itself. For example, innovative metal-free approaches can convert pyridines into fused bicyclic heterocycles through processes like nucleophilic addition and electrocyclic ring opening/ring closure. nih.gov Such strategies can be envisioned using this compound to generate unique pyrazolopyridazine or other fused scaffolds, significantly expanding the accessible chemical space for new discoveries. nih.gov

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic materials. Halogenated pyridines are crucial intermediates in these industries. The related isomer, 3-Hydroxy-2-iodo-6-methylpyridine, is noted for its use as a building block in the synthesis of fine chemicals and is available on a large scale for pharmaceutical and diagnostic industry use. biosynth.combldpharm.com By analogy, this compound serves a similar and critical role as an intermediate. Its defined reactivity allows for its incorporation into larger molecules, acting as a key piece in multi-step synthetic sequences that produce high-value chemical products.

Design and Construction of Molecular Scaffolds for Drug Discovery and Chemical Biology

In drug discovery, a molecular scaffold is the core structure of a compound to which various functional groups are attached. The nature of the scaffold is critical for determining the compound's three-dimensional shape, physicochemical properties, and biological activity. Pyridine-based frameworks are among the most important scaffolds in medicinal chemistry.

Lead-Oriented Synthesis (LOS) is a strategy in drug discovery that focuses on creating relatively small, three-dimensional, and structurally novel molecules that serve as starting points (leads) for optimization into drug candidates. mappingignorance.org This approach contrasts with the synthesis of larger, more complex molecules by aiming for "lead-like" chemical space, which is characterized by lower molecular weight and lipophilicity. mappingignorance.orgnih.gov The pyridine framework of this compound is well-suited for LOS. The compound itself fits within the general size and complexity parameters for lead-like molecules. nih.gov Its inherent structure allows for controlled, vectoral diversification. The iodo group provides a predictable site for introducing complexity and exploring chemical space through coupling reactions, while the hydroxyl and methyl groups can be modified to fine-tune properties like solubility and hydrogen bonding interactions, which are critical for target binding.

Modern drug discovery programs increasingly seek to move beyond flat, two-dimensional molecules and explore three-dimensional (3D) chemical space to identify novel biological activities and intellectual property. The development of synthetic routes to 3D scaffolds is a key area of research. nih.gov The structure of this compound is an excellent starting point for building polyfunctional 3D molecular architectures. The pyridine ring can act as a rigid core from which substituents can be projected in distinct vectors. Skeletal editing of the pyridine core itself can convert the planar aromatic system into non-planar 2D and 3D fused bicyclic heterocycles. nih.gov By leveraging the reactivity of the iodo group for cross-coupling, the hydroxyl group for etherification or esterification, and potentially the methyl group for condensation reactions, chemists can construct complex, multi-functionalized molecules with defined 3D shapes. These architectures are of high value in probing biological systems and developing new therapeutic agents. nih.gov

Compound Properties

| Property | Value | Source |

| IUPAC Name | 6-iodo-2-methylpyridin-3-ol | nih.gov |

| Molecular Formula | C₆H₆INO | nih.gov |

| Molecular Weight | 235.02 g/mol | nih.gov |

| CAS Number | 848952-39-6 | nih.gov |

| Melting Point | 197 °C | biosynth.com |

| Boiling Point | 292.03 °C | biosynth.com |

| XLogP3 | 1.6 | nih.gov |

Creation of Diverse Chemical Libraries for Biological Screening

The molecular architecture of this compound makes it a highly valuable scaffold for the construction of diverse chemical libraries aimed at biological screening. Its utility stems from the presence of multiple, orthogonally reactive functional groups on the pyridine core. While direct literature on library synthesis from this specific molecule is nascent, its isomeric and analogous structures provide strong evidence of its potential. For instance, the related compound 3-Hydroxy-2-iodo-6-methylpyridine is recognized as a versatile building block for creating new compounds with varied chemical structures. biosynth.comguidechem.com

The strategic value of this compound lies in three key positions amenable to modification:

The C6-Iodo Group: The iodine atom is an excellent leaving group in modern cross-coupling reactions. This allows for the introduction of a vast array of chemical functionalities at this position through well-established methods like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This functionalization handle is paramount for generating extensive libraries of analogs from a single core structure.

The C3-Hydroxyl Group: The phenolic hydroxyl group can be readily modified through etherification or esterification, introducing another layer of diversity. Furthermore, it can act as a directing group, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions on the pyridine ring.

The Pyridine Nitrogen: The nitrogen atom within the aromatic ring can be alkylated to form pyridinium (B92312) salts, altering the solubility and electronic properties of the molecule. It also serves as a key coordination site for metal ions.

The combination of these reactive sites allows for a systematic and combinatorial approach to chemical library synthesis, enabling the exploration of a broad chemical space to identify molecules with desired biological activities.

Table 1: Reactive Sites of this compound for Library Synthesis

| Functional Group | Position | Potential Reactions | Purpose in Library Synthesis |

|---|---|---|---|

| Iodo | C6 | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig Cross-Coupling | Introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups. |

| Hydroxyl | C3 | Etherification, Esterification, O-Alkylation | Modification of polarity, H-bonding capability, and steric profile. |

Application in Ligand Design for Organometallic Catalysis and Coordination Chemistry

The structure of this compound is intrinsically suited for applications in ligand design for organometallic catalysis. The pyridine nitrogen and the adjacent 3-hydroxy group can act in concert to form a stable six-membered chelate ring with a metal center, functioning as a bidentate [N,O]-ligand. This chelation motif is a cornerstone of modern catalyst design, providing thermal stability and stereochemical control to the metallic complex.

Research into related systems, such as pyridine-phenolate ligands, has demonstrated their effectiveness in supporting Group 4 metal complexes for olefin polymerization catalysis. acs.org The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be finely tuned by substituents on the pyridine ring.

In this compound, the substituents offer specific advantages:

The 2-methyl group provides steric bulk near the coordination site, which can influence the geometry of the metal complex and the selectivity of the catalyzed reaction.

The 6-iodo group serves as a powerful tool for post-coordination modification. A metal complex could be synthesized first, leveraging the [N,O] chelate, and subsequently functionalized at the iodine position. This allows for the creation of more complex architectures, such as multinuclear catalysts or catalysts anchored to a solid support.

Studies on the analogous compound 2-bromo-3-hydroxy-6-methylpyridine show that the molecule participates in strong intermolecular hydrogen bonding (O—H⋯N) in the solid state. nih.gov This tendency for hydrogen bonding highlights the electronic characteristics of the [N,O] moiety and its potential to form well-defined, predictable coordination complexes with a variety of transition metals.

Table 2: Features of this compound in Ligand Design

| Structural Feature | Role in Coordination | Potential Impact on Catalysis |

|---|---|---|

| Pyridine Nitrogen | Primary Lewis basic site for metal coordination. | Anchors the ligand to the metal center. |

| 3-Hydroxyl Group | Forms a stable chelate ring with the nitrogen atom. | Enhances complex stability and influences stereoselectivity. |

| 6-Iodo Group | Site for post-coordination functionalization via cross-coupling. | Allows for catalyst immobilization or synthesis of multimetallic systems. |

Contributions to Functional Materials and Optoelectronic Applications

Substituted pyridines are integral components in the design of advanced functional materials, particularly those with specific optoelectronic properties. mdpi.com this compound possesses the necessary features to serve as a building block for such materials, for example, as a component in fluorescent sensors or organic light-emitting diodes (OLEDs).

The fluorescence and electronic properties of heterocyclic molecules are highly sensitive to the nature and position of their substituents. nih.gov The combination of an electron-donating hydroxyl group and an electron-withdrawing, heavy iodine atom on the pyridine core suggests that this compound and its derivatives could exhibit interesting photophysical behaviors. The heavy iodine atom, in particular, can facilitate intersystem crossing, potentially leading to phosphorescence.

Theoretical studies on the analogous compound 2-bromo-3-hydroxy-6-methylpyridine using Density Functional Theory (DFT) have been conducted to analyze its electronic structure, including the HOMO-LUMO energy gap, which is crucial for predicting a molecule's optical properties. researchgate.net These studies confirm that halogenated hydroxypyridines are of significant interest for their potential in materials science.

Furthermore, the C-I bond provides a reactive handle to incorporate the molecule into larger systems, such as polymers or surfaces. Through cross-coupling reactions, this pyridine-based unit can be covalently linked to other chromophores or integrated into a conjugated polymer backbone, creating materials with tailored light absorption and emission characteristics. mdpi.com

Table 3: Theoretical Electronic Properties of the Analogous 2-Bromo-3-hydroxy-6-methyl Pyridine researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | 5.395 eV | Indicates the energy required for electronic excitation, relating to UV-Vis absorption. |

This data, while for the bromo-analog, illustrates the type of characterization that points toward the utility of such halogenated pyridines in the field of optoelectronics.

Computational and Theoretical Investigations of 2 Methyl 3 Hydroxy 6 Iodopyridine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Methyl-3-hydroxy-6-iodopyridine. These methods provide a detailed picture of electron distribution and bonding, which are key determinants of the molecule's physical and chemical properties.

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can be employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties.

While specific DFT studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on analogous compounds, such as 2-bromo-3-hydroxy-6-methyl pyridine (B92270). researchgate.netjocpr.com In a typical DFT study, a functional such as B3LYP with a basis set like 6-311G(d,p) would be used to perform geometry optimization. researchgate.net This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths and angles. For instance, in the analogous bromo-compound, the calculated bond lengths and angles were found to be in good agreement with experimental data. researchgate.netjocpr.com Similar accuracy would be expected for the iodo-derivative.

The calculated total energy of the molecule is a key output of these calculations. For the related 2-bromo-3-hydroxy-6-methylpyridine, the total energy was calculated to be approximately -2936.4687 atomic units using the B3LYP/6-311G(d,p) level of theory. researchgate.net This value serves as a benchmark for the molecule's stability.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (a.u.) | -2936.4687 | B3LYP/6-311G(d,p) |

| Dipole Moment (Debye) | 1.9384 | B3LYP/6-311G(d,p) |

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. jocpr.com

For the analogous 2-bromo-3-hydroxy-6-methyl pyridine, the HOMO and LUMO energies were calculated, resulting in a frontier orbital energy gap of 5.39512 eV. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. jocpr.com The distribution of these orbitals is also informative. In substituted pyridines, the HOMO is often localized on the pyridine ring and the substituents with electron-donating character, while the LUMO is typically distributed over the electron-withdrawing parts of the molecule. For this compound, the iodine atom and the hydroxyl group would significantly influence the energies and localizations of these frontier orbitals.

| Parameter | Energy (a.u.) | Energy (eV) |

|---|---|---|

| HOMO | -0.24189 | -6.582 |

| LUMO | -0.04354 | -1.185 |

| HOMO-LUMO Gap | 0.19835 | 5.397 |

Molecular Modeling and Dynamics Simulations

While quantum chemical studies provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and interactions with its environment.

Conformational analysis of this compound would involve exploring the potential energy surface as a function of the rotation around its single bonds, particularly the C-O bond of the hydroxyl group and the C-C bond of the methyl group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy landscape can be constructed. This landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For the hydroxyl group, the orientation of the hydrogen atom relative to the pyridine ring will be a key factor in determining the most stable conformer, likely influenced by intramolecular hydrogen bonding or steric effects.

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, including their interactions with solvent molecules. easychair.org An MD simulation of this compound would typically involve placing the molecule in a box of explicit solvent molecules, such as water, and then solving Newton's equations of motion for all atoms in the system. easychair.orgosti.gov

These simulations can provide detailed information about the solvation shell around the molecule, identifying specific intermolecular interactions such as hydrogen bonds between the hydroxyl group and water molecules. osti.gov The lifetime and geometry of these hydrogen bonds can be quantified, offering insights into how the solvent stabilizes the molecule. osti.gov Furthermore, MD simulations can be used to study the aggregation behavior of the molecule in solution by simulating multiple solute molecules and observing their tendencies to form clusters.

Prediction of Reactivity and Reaction Selectivity

Theoretical methods are invaluable for predicting the reactivity and selectivity of chemical reactions involving this compound. By analyzing the electronic properties of the molecule, one can infer the most likely sites for electrophilic and nucleophilic attack.

A key tool in this regard is the molecular electrostatic potential (MESP) map. The MESP illustrates the charge distribution on the surface of a molecule, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions indicating positive electrostatic potential (electron-poor areas). For a molecule like this compound, the MESP would likely show a region of negative potential around the nitrogen atom and the oxygen atom of the hydroxyl group, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and potentially the carbon atoms adjacent to the electron-withdrawing iodine and nitrogen atoms would exhibit positive potential, marking them as likely sites for nucleophilic attack. In the analogous 2-bromo-3-hydroxy-6-methyl pyridine, MESP analysis was used to explain the reactive nature of the molecule. researchgate.netjocpr.com

Furthermore, the analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the selectivity of reactions. For instance, in reactions with an electrophile, the site of attack would be predicted to occur at the atom with the largest coefficient in the HOMO. Conversely, for reactions with a nucleophile, the site of attack would be predicted by the largest coefficient in the LUMO at that atom.

Transition State Characterization and Reaction Pathway Energetics

The study of reaction mechanisms at a molecular level is fundamental to understanding the chemical reactivity of a compound. Computational chemistry enables the characterization of transition states—the highest energy point along a reaction coordinate—and the mapping of the energetic landscape of a chemical reaction.

Theoretical investigations into related pyridine derivatives provide insight into the potential reactivity of this compound. Density Functional Theory (DFT) is a common computational method employed for these studies. For instance, a quantum chemical study on the structurally similar 2-bromo-3-hydroxy-6-methyl pyridine was conducted using the B3LYP method with a 6-311G(d,p) basis set to analyze its structure and vibrational properties. researchgate.net Such calculations determine optimized geometrical parameters like bond lengths and angles, which are foundational for understanding the molecule's stability and reactivity. researchgate.net

The energetics of reaction pathways can be significantly influenced by the electronic nature of substituents and the reaction environment. Studies on the reactivity of different isomers of the pyridine radical cation have shown that an electron-withdrawing substituent can enhance reactivity by polarizing the transition state, thereby lowering its energy. nih.gov The reaction of iodopyridine isomers can also be controlled by pH, which affects the protonation state of the molecule and, consequently, the nature of the radical species formed during photolysis. nih.gov For example, the photolysis of 2-iodopyridine (B156620) in solution can yield a 2-pyridyl cation, which then reacts with the solvent. nih.gov Understanding these pathways and the associated energy barriers is critical for predicting reaction outcomes and designing synthetic routes.

| Parameter | Method | Basis Set | Value |

| Total Energy | B3LYP | 6-311G(d,p) | -2936.4687 a.u. |

| C-Br Bond Length | DFT (B3LYP) | 6-311G(d,p) | 1.948 Å |

| C-O Bond Length | DFT (B3LYP) | 6-311G(d,p) | 1.350 Å |

| C-N-C Bond Angle | DFT (B3LYP) | 6-311G(d,p) | 117.7° |

| Table 1: Selected calculated parameters for 2-bromo-3-hydroxy-6-methyl pyridine, a structural analog of this compound. Data sourced from a DFT study. researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules, thus prioritizing synthetic efforts.

For pyridine derivatives, numerous QSAR studies have been successfully conducted to model various activities, including anticancer, antimalarial, and antioxidant effects. wjpsonline.comchemrevlett.comnih.gov The general process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be electronic (e.g., dipole moment, frontier orbital energies), thermodynamic, or topological. nih.gov Using statistical methods like Multiple Linear Regression (MLR), an equation is derived that quantitatively links these descriptors to the observed activity. chemrevlett.comchemrevlett.com

A reliable QSAR model must be rigorously validated. chemrevlett.com Common validation metrics include the coefficient of determination (R²), which measures the goodness of fit for the training set, and the leave-one-out cross-validation coefficient (Q²), which assesses the model's predictive power. chemrevlett.comchemrevlett.com For example, a QSAR study on pyridine and bipyridine derivatives designed for cervical cancer therapy yielded a robust MLR model with high statistical significance. chemrevlett.comchemrevlett.com The model successfully guided the design of a novel anticancer structure with predicted high efficacy. chemrevlett.com Such an approach could be directly applied to a series of this compound analogs to predict their potential for a specific biological target.

| Parameter | Training Set | Test Set |

| Coefficient of Determination (R²) | 0.808 | 0.908 |

| Leave-One-Out Cross-Validation (Q²LOO) | 0.784 | - |

| Mean Squared Error (MSE) | 0.203 | 0.231 |

| Root Mean Square Error (RMSE) | 0.450 | 0.480 |

| Table 2: Statistical results for a QSAR model developed for a series of pyridine and bipyridine derivatives against the HeLa cell line. The model demonstrates acceptable predictive capability based on these validation metrics. chemrevlett.comchemrevlett.com |

In Silico Combinatorial Library Design and Virtual Screening Approaches

Building upon a core molecular scaffold, in silico combinatorial library design allows for the rapid generation of vast, structurally diverse virtual libraries of compounds. This compound serves as an excellent starting scaffold for such designs. By systematically attaching various chemical moieties (R-groups) at its modifiable positions, a virtual library containing thousands to millions of derivatives can be created.

Once a virtual library is designed, virtual screening (VS) is employed to computationally evaluate the compounds and identify those most likely to interact with a specific biological target, such as a protein receptor. tandfonline.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. acs.org

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Molecular docking simulations are performed to predict the binding mode and affinity of each compound in the library to the target's active site. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS methods can be used. These approaches rely on the knowledge of existing active compounds. A pharmacophore model, which defines the essential 3D arrangement of features required for activity, can be generated and used to search the library for molecules that fit this model. tandfonline.comacs.org Another LBVS method is based on molecular similarity, where compounds structurally similar to a known active "seed" molecule are identified. nih.gov

An innovative example is the "NTD Drug Discovery Booster," a collaborative virtual screening effort that used an imidazo[1,2-a]pyridine (B132010) hit as a seed to probe multiple proprietary pharmaceutical databases. nih.gov This approach rapidly expanded the structure-activity relationship data and identified analogs with improved activity and selectivity. nih.gov Similarly, a virtual library based on the this compound scaffold could be screened against a target of interest to discover novel hit compounds for lead optimization. nih.govnih.gov

| Step | Description | Example Technique |

| 1. Scaffold Selection | Choose a core structure for the library. | This compound |

| 2. Library Generation | Systematically add diverse functional groups (R-groups) to the scaffold. | Combinatorial enumeration |

| 3. Target Identification | Define the biological target (e.g., enzyme, receptor). | Janus Kinase 3 (JAK3) acs.org |

| 4. Virtual Screening | Computationally filter the library for potential hits. | Pharmacophore-Based VS, Molecular Docking tandfonline.comacs.org |

| 5. Hit Selection | Prioritize top-scoring virtual hits for experimental validation. | Based on fit score or binding energy acs.org |

| Table 3: A generalized workflow for in silico combinatorial library design and virtual screening. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by two-dimensional (2D) correlation experiments, is essential to confirm the connectivity and spatial arrangement of atoms within 2-Methyl-3-hydroxy-6-iodopyridine.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Proof

A detailed analysis of the 1D and 2D NMR spectra of this compound would be required for unambiguous structural verification. The ¹H NMR spectrum is expected to show distinct signals for the methyl group protons, the two aromatic protons on the pyridine (B92270) ring, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of their relative positions.

The ¹³C NMR spectrum would provide evidence for the six unique carbon atoms in the molecule, including the methyl carbon, the four aromatic carbons, and the carbon bearing the iodine atom. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing iodine atom.

To definitively assign these signals and confirm the molecular structure, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the methyl group at the C2 position, the hydroxyl group at the C3 position, and the iodine atom at the C6 position by observing correlations between the methyl protons and the C2 and C3 carbons, and between the aromatic protons and their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which can help to confirm the spatial arrangement of the substituents on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₆INO), the calculated exact mass is 234.94941 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, providing strong evidence for the compound's elemental formula.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule can be elucidated. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments provides valuable structural information that complements the data obtained from NMR spectroscopy. For instance, the loss of the iodine atom, the methyl group, or the hydroxyl group would produce characteristic fragment ions. For the related isomer, 2-Iodo-6-methylpyridin-3-ol, GC-MS data indicates a molecular ion peak at m/z 235 and a significant fragment at m/z 108. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Analysis

However, the crystal structure of the closely related compound, 2-Bromo-3-hydroxy-6-methylpyridine , has been determined. nih.gov In this analogue, the molecules are linked in the crystal by O-H···N hydrogen bonds, forming chains. nih.gov It is plausible that this compound would exhibit similar intermolecular interactions in the solid state. Obtaining single crystals of sufficient quality would be a prerequisite for performing this analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following groups:

O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ in the IR spectrum would be indicative of the hydroxyl group.

C-H stretch: Bands in the 3100-3000 cm⁻¹ region would correspond to the aromatic C-H bonds, while those in the 3000-2850 cm⁻¹ region would be due to the methyl group.

C=C and C=N stretches: Aromatic ring stretching vibrations would appear in the 1600-1400 cm⁻¹ region.

C-O stretch: A band around 1200 cm⁻¹ would be expected for the C-O bond of the hydroxyl group.

C-I stretch: The vibration of the carbon-iodine bond would appear at lower frequencies, typically in the range of 600-500 cm⁻¹.

While specific spectra for this compound are not widely published, data for its isomer, 2-Iodo-6-methylpyridin-3-ol , is available and would show similar characteristic absorptions. nih.gov

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, SFC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of a compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a suitable method for determining the purity of this compound. The retention time of the compound would be characteristic under specific chromatographic conditions. A patent for the analysis of related dihydroxymethylpyridine compounds describes using a C18 column with a methanol and sodium phosphate (B84403) buffer mobile phase. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. This compound may require derivatization, for example, by silylating the hydroxyl group, to improve its volatility and chromatographic behavior. GC-MS provides both retention time data for separation and mass spectral data for identification.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly useful for the separation of chiral compounds and for compounds that are not easily analyzed by HPLC or GC. The use of polar-modified stationary phases can enhance the separation of polar compounds like substituted pyridines.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Reactivity Profiles and Novel Transformation Chemistries

The inherent electronic properties of 2-Methyl-3-hydroxy-6-iodopyridine, conferred by the interplay of its functional groups, suggest a landscape of unexplored reactivity. The electron-donating hydroxyl and methyl groups influence the electron density of the pyridine (B92270) ring, while the carbon-iodine bond serves as a prime site for a myriad of chemical transformations.

Future research will likely focus on leveraging the C-I bond for various cross-coupling reactions. The iodine atom's high reactivity makes it an excellent leaving group in transition metal-catalyzed reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. researchgate.netnih.gov The regioselectivity of these reactions on polysubstituted pyridines is a critical area of investigation. For instance, studies on related dihalopyridines have demonstrated that the choice of catalyst and reaction conditions can selectively target one halogen over another, a principle that could be applied to selectively functionalize the 6-position of this compound while preserving the other functionalities. researchgate.net

Moreover, the "halogen dance" phenomenon, a base-catalyzed intramolecular halogen migration, could be explored to synthesize novel isomers of this compound, which are not easily accessible through direct synthesis. researchgate.net This could lead to the generation of a library of related compounds with diverse substitution patterns and potentially unique properties. The development of novel methods for the preparation of functionalized iodotetrahydronaphthyridine, iodoazaindoline, and iodotetrahydropyridoazepine systems from iodopyridines showcases the potential for creating complex heterocyclic structures. researchgate.net

Table 1: Potential Novel Transformations for this compound

| Reaction Type | Potential Reagents | Potential Product Class | Research Focus |

| Suzuki Coupling | Aryl/heteroaryl boronic acids/esters | Biaryl and heteroaryl pyridines | Synthesis of complex molecular architectures for medicinal chemistry and materials science. |

| Sonogashira Coupling | Terminal alkynes | Alkynylpyridines | Development of conjugated materials, molecular wires, and biologically active compounds. soton.ac.uk |

| Heck Coupling | Alkenes | Alkenylpyridines | Formation of C-C bonds for the synthesis of complex organic molecules. |

| Buchwald-Hartwig Amination | Amines, anilines | Aminopyridines | Access to a wide range of substituted amines with applications in pharmaceuticals and agrochemicals. researchgate.net |

| Halogen Dance Reaction | Strong bases (e.g., LDA) | Isomeric iodopyridines | Generation of novel, synthetically challenging isomers with potentially different biological activities. researchgate.net |

Development of Catalyst Systems Tailored for this compound Transformations

The efficiency and selectivity of the transformations mentioned above are highly dependent on the catalyst system employed. While general palladium catalysts are often effective for reactions involving iodoarenes, the development of catalysts specifically tailored for the unique steric and electronic environment of this compound could unlock new synthetic possibilities and improve the efficiency of existing ones. researchgate.net

Future research should focus on the design and synthesis of ligands that can modulate the reactivity of the metal center (commonly palladium or copper) to achieve high yields and selectivities. For instance, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) could be employed to control the coordination environment around the metal, thereby influencing the outcome of the catalytic cycle. nih.govmdpi.com The use of tailored ligands like 3-Methyl-2-pyridone has been shown to accelerate cross-coupling and suppress side reactions in the coupling of 2-iodoanisoles, a strategy that could be adapted for this compound. rsc.org

Furthermore, the development of reusable and sustainable catalyst systems, such as those immobilized on solid supports or encapsulated within nanoparticles, would be a significant advancement for the large-scale synthesis of derivatives of this compound.

Integration into Complex Biosynthetic Pathways and Bioorthogonal Chemistries

The field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, offers exciting prospects for this compound. nih.govwebsite-files.com The iodo-substituent, which is not naturally present in most biological systems, could potentially serve as a handle for bioorthogonal ligation reactions.

While reactions involving iodoarenes are not as common in bioorthogonal chemistry as azide-alkyne cycloadditions, the principles of using halogenated compounds are being explored. For example, halogen substituents have been shown to significantly increase the reactivity of sydnones in cycloaddition reactions. rsc.org Future research could investigate whether the iodine atom on this compound can participate in novel bioorthogonal reactions, perhaps through transition metal-mediated processes that are compatible with biological conditions. This could enable the site-specific labeling of biomolecules for imaging, tracking, and a deeper understanding of biological processes. nih.govyoutube.com

The structural motif of a substituted hydroxypyridine is also found in various natural products and biologically active molecules. Exploring the possibility of integrating this compound or its derivatives into biosynthetic pathways through metabolic engineering could lead to the production of novel bioactive compounds.

Advanced Computational-Experimental Feedback Loops for Accelerated Discovery

The complexity of designing selective reactions and tailored catalysts necessitates a synergistic approach combining computational modeling and experimental validation. Density Functional Theory (DFT) can be a powerful tool to investigate the mechanistic details of potential reactions involving this compound. researchgate.net

By modeling reaction pathways, transition states, and the influence of different ligands and reaction conditions, computational studies can predict the feasibility and selectivity of new transformations before they are attempted in the lab. tib.eu This in silico screening can significantly accelerate the discovery of novel reactivity profiles and optimal catalytic systems. An iterative feedback loop, where experimental results are used to refine and improve the computational models, will be crucial for rapidly advancing the chemistry of this compound.

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Question | Expected Outcome |

| Density Functional Theory (DFT) | What is the mechanism of a novel cross-coupling reaction? | Understanding of reaction intermediates and transition states, leading to optimized reaction conditions. researchgate.net |